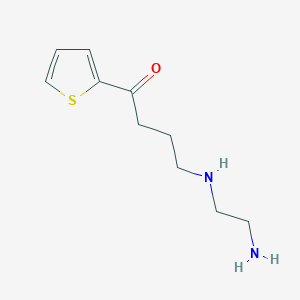
gamma-(2-Aminoethylamino)-2-butryothienone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-(2-Aminoethylamino)-2-butryothienone, also known as JNJ-40411813, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of thienobutrylamine derivatives, which have been known to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mechanism Of Action
The mechanism of action of gamma-(2-Aminoethylamino)-2-butryothienone is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical And Physiological Effects
Gamma-(2-Aminoethylamino)-2-butryothienone has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. It also reduces the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in inflammation. The compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also exhibits antitumor effects by inducing apoptosis and inhibiting the growth of cancer cells.
Advantages And Limitations For Lab Experiments
One of the advantages of using gamma-(2-Aminoethylamino)-2-butryothienone in lab experiments is its ability to exhibit multiple biological activities, making it a versatile compound for studying various diseases. It also has good solubility in water and organic solvents, making it easy to handle in experiments. However, one of the limitations of using this compound is its relatively low stability, which can affect its potency and reproducibility in experiments.
Future Directions
There are several future directions for the study of gamma-(2-Aminoethylamino)-2-butryothienone. One area of research is the investigation of its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the development of more stable analogs of the compound, which could improve its potency and reproducibility in experiments. Additionally, the compound could be further studied for its potential use in treating other diseases, such as cancer and diabetes.
Synthesis Methods
The synthesis of gamma-(2-Aminoethylamino)-2-butryothienone involves the condensation of 2-bromoacetylthiophene with 2-aminoethylamine in the presence of sodium hydride. The resulting intermediate is then treated with butyric anhydride to obtain the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
Gamma-(2-Aminoethylamino)-2-butryothienone has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor effects in preclinical studies. The compound has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
134257-65-1 |
|---|---|
Product Name |
gamma-(2-Aminoethylamino)-2-butryothienone |
Molecular Formula |
C10H16N2OS |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
4-(2-aminoethylamino)-1-thiophen-2-ylbutan-1-one |
InChI |
InChI=1S/C10H16N2OS/c11-5-7-12-6-1-3-9(13)10-4-2-8-14-10/h2,4,8,12H,1,3,5-7,11H2 |
InChI Key |
HWQDMQDDTCAINI-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)CCCNCCN |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCCNCCN |
Other CAS RN |
134257-65-1 |
synonyms |
gamma-(2-aminoethylamino)-2-butryothienone gamma-ABT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



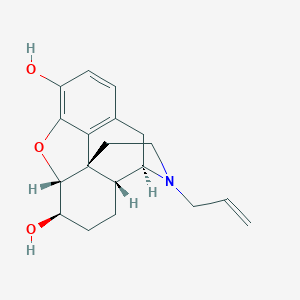
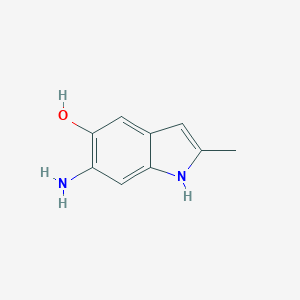
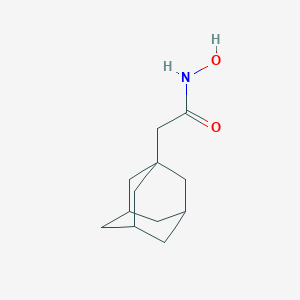
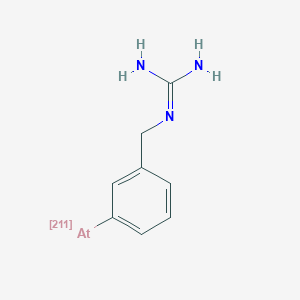
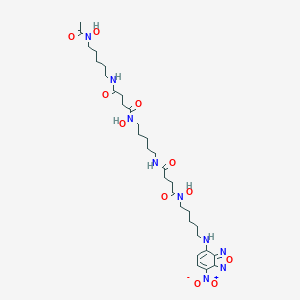
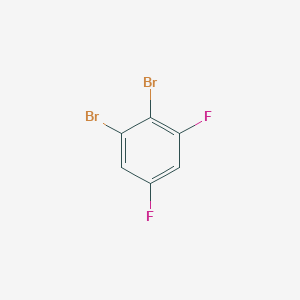
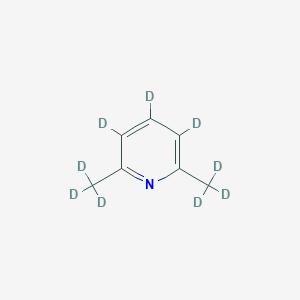
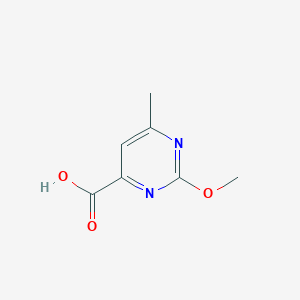

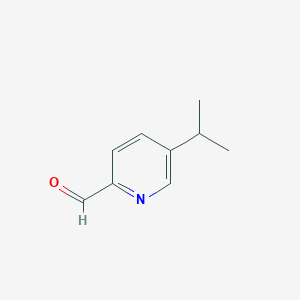
![[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate](/img/structure/B163359.png)
![8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride](/img/structure/B163365.png)
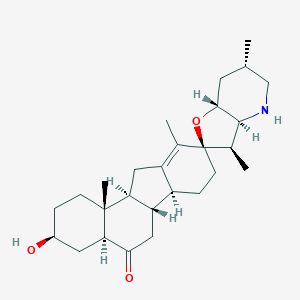
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B163371.png)